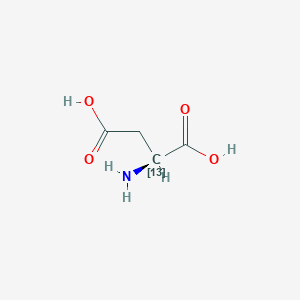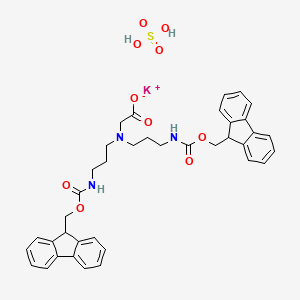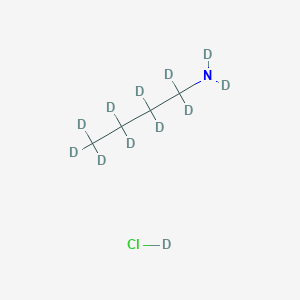![molecular formula C12H20ClP B12058763 5H-Benzo[b]phosphindole, 5-chloro- CAS No. 33300-85-5](/img/structure/B12058763.png)
5H-Benzo[b]phosphindole, 5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[b]phosphindole, 5-chloro- is an organic compound that belongs to the class of phosphindoles These compounds are characterized by the presence of a phosphorus atom within a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-chloro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene ring is reacted with a phosphine reagent in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of 5H-Benzo[b]phosphindole, 5-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo[b]phosphindole, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5H-Benzo[b]phosphindole, 5-chloro-, 5-oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphindoles .
Applications De Recherche Scientifique
5H-Benzo[b]phosphindole, 5-chloro- has several scientific research applications:
Mécanisme D'action
The mechanism by which 5H-Benzo[b]phosphindole, 5-chloro- exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the chloro substituent can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-5H-benzo[b]phosphindole: This compound is similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
5H-Benzo[b]phosphindole, 5-oxide: The oxidized form of the compound, which has different chemical properties and applications.
Uniqueness
5H-Benzo[b]phosphindole, 5-chloro- is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
33300-85-5 |
|---|---|
Formule moléculaire |
C12H20ClP |
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
InChI |
InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2 |
Clé InChI |
UYVKXEOKJUEPRS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3CCCCC3P2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)





![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)



